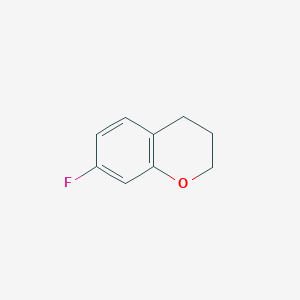

7-Fluorochroman

描述

Structure

3D Structure

属性

IUPAC Name |

7-fluoro-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORTXLVIJCKIFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)F)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 7 Fluorochroman and Its Derivatives

Established Approaches for the Synthesis of 7-Fluorochroman Core Structures

Traditional synthetic routes to the this compound scaffold often rely on multi-step sequences that build the chroman ring system from readily available starting materials. These methods, while robust, can sometimes be lengthy and require specific reaction conditions to achieve the desired substitution pattern.

Multi-Step Organic Synthetic Protocols

The construction of the this compound core typically involves the sequential formation of the necessary bonds to create the bicyclic ether structure. While a direct multi-step protocol for this compound is not extensively detailed in publicly available literature, the synthesis of analogous fluorinated chromans provides a clear blueprint for the required transformations. A common strategy involves the use of a fluorinated phenol (B47542) as a key starting material.

For instance, the synthesis of 6-fluorochroman-2-carboxylic acid, a closely related analogue, proceeds through a multi-step sequence starting from p-fluorophenol. google.com This process involves an initial acylation followed by a Fries rearrangement to introduce a keto group ortho to the hydroxyl. google.com Subsequent reaction with diethyl oxalate (B1200264) and cyclization builds the pyranone ring, which is then reduced to the chroman. google.com A similar strategy could be envisioned for this compound, starting from m-fluorophenol.

Another relevant example is the synthesis of 5,7-difluorochroman-4-one (B1394127) from 3,5-difluorophenol. google.com This synthesis involves a Michael reaction with acrylonitrile, followed by hydrolysis of the nitrile to a carboxylic acid, and subsequent intramolecular Friedel-Crafts acylation to close the ring. google.com This highlights a different, yet equally effective, multi-step approach to constructing the fluorinated chroman skeleton.

Functionalization of a fluorophenol precursor.

Introduction of a side chain suitable for cyclization.

Intramolecular reaction to form the pyran ring.

Further modifications of the chroman core as needed.

| Starting Material | Key Reactions | Product |

| p-Fluorophenol | Fries rearrangement, reaction with diethyl oxalate, cyclization, reduction | 6-Fluorochroman-2-carboxylic acid google.com |

| 3,5-Difluorophenol | Michael reaction with acrylonitrile, hydrolysis, intramolecular Friedel-Crafts acylation | 5,7-Difluorochroman-4-one google.com |

Utilization of Fluorophenol Precursors in Chroman Epoxide Synthesis

Fluorophenols are critical starting materials for the synthesis of fluorinated chroman derivatives, including chroman epoxides which are valuable intermediates. The synthesis of chroman epoxides from fluorophenols typically involves an initial O-alkylation to introduce a three-carbon unit, followed by epoxidation.

A general strategy for the synthesis of chroman epoxides from phenols involves the following steps:

O-allylation: The phenol is reacted with an allyl halide (e.g., allyl bromide) to form the corresponding allyl ether.

Claisen Rearrangement: The allyl ether is heated to induce a Claisen rearrangement, which moves the allyl group to the ortho position of the phenol.

Epoxidation: The double bond of the ortho-allyl group is then epoxidized using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA).

Intramolecular Cyclization: The resulting epoxide can then undergo an intramolecular cyclization to form the chroman ring with a hydroxyl group at the 3-position and a hydroxymethyl group at the 2-position.

In the context of this compound, this would begin with m-fluorophenol. The fluorine atom at the meta position would direct the Claisen rearrangement to the adjacent ortho positions, leading to the desired substitution pattern for subsequent cyclization to a this compound precursor.

Advanced Methodologies in this compound Synthesis Research

Recent advances in synthetic organic chemistry have provided more efficient and stereoselective methods for the synthesis of chroman derivatives. These advanced methodologies are particularly important for the preparation of chiral this compound derivatives for applications in drug discovery and development.

Chemoenzymatic Synthesis and Biocatalysis for Stereoselective Production of Chiral Chromans

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis to produce complex molecules with high stereoselectivity. Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool for the synthesis of chiral building blocks.

While specific examples for this compound are not abundant, the chemoenzymatic synthesis of chiral α-hydroxy heterocyclic compounds, such as (±)-2-hydroxy-6-fluoro-chroman-4-one, demonstrates the potential of this approach. Enzymes can be used for the stereoselective reduction of a prochiral ketone, such as a fluorochromanone, to produce a chiral alcohol with high enantiomeric excess. This approach offers a green and efficient alternative to traditional chemical reductions.

| Method | Description | Application |

| Chemoenzymatic Synthesis | Combines chemical and enzymatic reactions for stereoselective synthesis. | Production of chiral fluorinated chroman-4-ones. |

| Biocatalysis | Utilizes enzymes for stereoselective transformations. | Enantioselective reduction of prochiral ketones to chiral alcohols. |

Asymmetric Synthesis Techniques and Chiral Induction in this compound Formation

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. This is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. Several asymmetric strategies have been successfully applied to the synthesis of fluorinated chromans.

One notable method is asymmetric transfer hydrogenation . For example, ruthenium(II) catalysts have been used for the asymmetric transfer hydrogenation of 3-fluorochromanone derivatives, yielding enantioenriched cis-3-fluorochroman-4-ols through a dynamic kinetic resolution process.

Another common technique is chiral resolution , where a racemic mixture is separated into its constituent enantiomers. For instance, racemic 6-fluorochroman-2-carboxylic acid has been resolved by forming diastereomeric salts with an optically active amine, such as (R)-(+)- or (S)-(−)-α-methylbenzylamine. This allows for the isolation of the individual (R)- and (S)-enantiomers.

The use of chiral auxiliaries and catalysts is also a cornerstone of asymmetric synthesis. These chiral entities can guide the stereochemical outcome of a reaction to favor the formation of one enantiomer over the other.

Photoredox Catalysis in the Construction of Chroman Derivatives

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild reaction conditions. This methodology utilizes visible light to initiate single-electron transfer processes, generating highly reactive intermediates that can participate in bond-forming reactions.

While the direct application of photoredox catalysis to the synthesis of the this compound core is still an emerging area, its potential is significant. Photoredox catalysis has been extensively used for the fluorination of aromatic compounds, which could be a key step in the synthesis of fluorinated precursors for chroman synthesis. Furthermore, photoredox-mediated radical cyclizations could provide a novel and efficient route to the chroman ring system. The mild conditions and high functional group tolerance of photoredox catalysis make it an attractive strategy for the late-stage functionalization of complex molecules containing the this compound scaffold.

Intramolecular Cyclization Reactions in Chroman Ring Formation

The formation of the chroman ring, the core heterocyclic structure of this compound, is predominantly achieved through intramolecular cyclization reactions. This strategy involves a precursor molecule, typically a substituted phenol, that is designed to undergo a ring-closing reaction to form the dihydropyran ring fused to the benzene (B151609) ring. The specific nature of the precursor and the reaction conditions dictate the efficiency and outcome of the cyclization.

Several methodologies have been developed for this key transformation. One common approach is the intramolecular oxa-Michael addition . nih.govorganic-chemistry.org In this method, a 2'-hydroxychalcone (B22705) derivative, formed from the condensation of a substituted 2'-hydroxyacetophenone (B8834) and an aldehyde, undergoes cyclization under basic conditions. The phenoxide ion acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone system to close the ring.

Another significant strategy is radical cyclization . Mechanistic studies have shown that a 6-exo-trig radical cyclization is generally favored over a 7-endo-trig pathway due to lower ring strain in the transition state. nih.gov This regioselectivity is crucial for ensuring the formation of the six-membered chroman ring rather than a seven-membered alternative. nih.gov Visible-light photoredox catalysis has emerged as a powerful tool to initiate these radical cascades under mild conditions. researchgate.net

Transition metal-catalyzed reactions also play a vital role. For instance, palladium-catalyzed intramolecular aryloxycarbonylation has been utilized to form chroman-2,4-diones from 3-iodochromone precursors through a ring-opening/ring-closing sequence. acs.org Furthermore, rhodium-catalyzed intramolecular reductive aldol-type cyclizations can produce β-hydroxylactones, which are related structures. beilstein-journals.org Other notable methods include Brønsted acid-catalyzed intramolecular allylic substitutions and enantioselective Prins cyclizations, which offer pathways to various functionalized chromans. organic-chemistry.orgresearchgate.net The choice of cyclization strategy is critical and depends on the desired substitution pattern and stereochemistry of the final chroman derivative.

Optimization of Synthetic Routes for Enhanced Scalability and Efficiency

Moving from laboratory-scale synthesis to large-scale industrial production requires rigorous optimization of the chosen synthetic route. The primary goals are to enhance yield, improve purity, reduce costs, and ensure a safe and environmentally sustainable process.

Strategic Route Scouting and Process Redesign in Chroman Synthesis

Strategic route scouting is the initial and most critical phase in developing a scalable synthesis for compounds like this compound. spirochem.com This process involves a comprehensive evaluation of multiple potential synthetic pathways to identify the most efficient, robust, and economically viable option. youtube.com Key factors considered during route scouting include the cost and availability of starting materials, the number of synthetic steps, reaction yields, selectivity, and the safety and environmental impact of all reagents and solvents. spirochem.com

For chroman synthesis, this could involve comparing a route starting from a fluorinated phenol with one that introduces the fluorine atom at a later stage. Process redesign may involve changing the order of steps, combining multiple transformations into a one-pot procedure, or replacing hazardous reagents with safer alternatives. The ideal route minimizes waste and avoids costly purification steps, such as chromatography, by designing reaction conditions that lead to high purity of the crude product. spirochem.com

Application of Flow Chemistry for Continuous Synthesis of Chroman Analogues

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing for the synthesis of pharmaceutical intermediates and active ingredients. azolifesciences.comnih.gov In a flow system, reagents are continuously pumped through a network of tubes and reactors where the chemical reaction occurs. azolifesciences.com This technology provides superior control over reaction parameters such as temperature, pressure, and residence time. almacgroup.com

The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, enabling precise temperature control and the safe execution of highly exothermic reactions. almacgroup.com This level of control often leads to higher yields, improved selectivity, and reduced by-product formation. flinders.edu.au Furthermore, flow systems can be automated and can integrate in-line purification and analytical techniques, streamlining the entire manufacturing process. azolifesciences.com The continuous synthesis of chroman analogues using flow chemistry can lead to a more consistent product quality and can be scaled up by running the system for longer periods or by "numbering up" (using multiple reactors in parallel). almacgroup.com

Methodologies for Controlling By-product Formation and Improving Reaction Yields

Minimizing by-product formation is essential for achieving high reaction yields and simplifying product purification. A deep understanding of the reaction mechanism is crucial for identifying potential side reactions and developing strategies to suppress them. For example, in the radical cyclization to form the chroman ring, understanding the kinetic preference for the 6-exo-trig pathway allows for the design of substrates that disfavor the alternative 7-endo-trig cyclization, thereby preventing the formation of undesired seven-membered ring by-products. nih.gov

Optimizing reaction conditions such as temperature, solvent, catalyst, and reagent stoichiometry is a primary method for controlling by-products. The precise control offered by flow chemistry is particularly effective in this regard, as it can maintain optimal conditions throughout the reaction, minimizing thermal degradation and side reactions. azolifesciences.com Additionally, implementing in-line purification steps, such as liquid-liquid extraction or scavenger resins within a continuous flow setup, can remove by-products as they are formed, driving the equilibrium towards the desired product and simplifying final isolation. almacgroup.com

Synthesis of Functionally Substituted this compound Analogues

The synthesis of specific analogues, such as those with a carbonyl group at the 4-position, is crucial for exploring the structure-activity relationships of fluorinated chromans.

Preparation of This compound-4-one (B47714) Derivatives

This compound-4-one is a key intermediate and a target molecule in its own right. The synthesis of this class of compounds typically starts with a suitably substituted fluorinated phenol. A common and efficient method is the reaction of a 2'-hydroxyacetophenone with an aldehyde, which proceeds through an aldol (B89426) condensation to form a chalcone (B49325) intermediate, followed by an intramolecular oxa-Michael addition to close the ring. nih.govacs.org

For the synthesis of this compound-4-one, a plausible route begins with 4-fluororesorcinol. Acylation with 3-chloropropionic acid in the presence of an acid catalyst like trifluoromethanesulfonic acid would yield a 2',4'-dihydroxy-5'-fluoro-3-chloropropiophenone intermediate. Subsequent treatment with a base, such as aqueous sodium hydroxide, would induce cyclization to afford the desired this compound-4-one. researchgate.net Another established method involves the direct reaction of a fluorinated 2-hydroxyacetophenone (B1195853) with an appropriate aldehyde under microwave irradiation in the presence of a base like diisopropylamine (B44863) (DIPA). nih.gov

The table below summarizes various synthetic approaches applicable to the preparation of this compound-4-one derivatives.

| Synthetic Method | Key Reactants | Catalyst/Conditions | Intermediate | Ref. |

| Intramolecular Oxa-Michael Addition | 2'-Hydroxy-4'-fluoroacetophenone, Aldehyde | Base (e.g., DIPA), Microwave irradiation | Chalcone | nih.gov |

| Cyclization of Halopropiophenone | 4-Fluororesorcinol, 3-Chloropropionic acid | 1. Trifluoromethanesulfonic acid 2. NaOH | 2',4'-Dihydroxy-5'-fluoro-3-chloropropiophenone | researchgate.net |

| One-Pot Reaction | Fluorinated 2-hydroxyacetophenone, Benzaldehyde | p-Toluenesulfonic acid | Chalcone | nih.gov |

| Visible-Light Radical Cascade | Fluorinated 2-(allyloxy)arylaldehyde | Photocatalyst (e.g., Ir or Ru complex) | Acyl radical | researchgate.net |

Synthesis of Fluorinated Aminochromanes (e.g., (S)-7-Fluorochroman-4-amine, 8-Chloro-7-fluorochroman-4-amine)

The synthesis of fluorinated aminochromanes, which are valuable chiral intermediates for pharmaceutical agents, typically involves the construction of the chroman core followed by the strategic introduction of the amine functionality. google.com A prevalent and effective method for installing the C4-amine group is the reductive amination of a corresponding this compound-4-one precursor. googleapis.com

This transformation is generally accomplished in a one-pot or two-step sequence. The process begins with the reaction of the ketone (e.g., this compound-4-one) with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt (e.g., ammonium acetate), to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired primary amine. The stereochemistry at the C4 position can be controlled through the use of chiral reagents or catalysts, or the resulting racemic mixture can be resolved to isolate the desired enantiomer, such as the biologically critical (S)-configuration. google.comgoogleapis.com

Several reducing agents are suitable for this transformation, with the choice depending on the specific substrate and desired reaction conditions. Mild hydride reagents are often preferred as they can selectively reduce the imine intermediate in the presence of the starting ketone.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Key Features |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Effective under mildly acidic conditions where imine formation is favorable; selective for imines over ketones. wikipedia.org |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | A mild and selective reagent, often used for a wide range of aldehydes and ketones; less toxic than cyanoborohydride. wikipedia.org |

The synthesis of more complex derivatives like 8-Chloro-7-fluorochroman-4-amine involves a multi-step sequence. A common synthetic strategy begins with the formation of the chroman ring, followed by the regioselective introduction of the chlorine and fluorine substituents onto the aromatic portion of the molecule. The final key step is the introduction of the amine group at the C4-position, typically via the reductive amination pathway described above. researchgate.net

Regioselective Functionalization at Diverse Positions of the Chroman Ring System

The functionalization of the this compound ring system at positions other than C4 is governed by the principles of electrophilic aromatic substitution and directed metalation, with the existing substituents on the chroman scaffold dictating the position of new modifications. The two key directing elements are the ether oxygen at position 1 and the fluorine atom at position 7.

In classical electrophilic aromatic substitution (SEAr) reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), the regioselectivity is determined by the combined electronic effects of the existing substituents. byjus.comwikipedia.org

The Ether Oxygen (C1-O): As an alkoxy group attached to the aromatic ring, the ether oxygen is a powerful activating group and an ortho, para-director due to its ability to donate electron density through resonance. It therefore directs incoming electrophiles to the C8 (ortho) and C6 (para) positions.

The convergence of these directing effects makes the C6 and C8 positions the most electronically favorable sites for electrophilic attack.

Table 2: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

| Position | Substituent | Type | Directing Effect |

|---|---|---|---|

| 1 | Ether Oxygen (-O-R) | Activating | ortho, para (to C8, C6) |

A more modern and highly regioselective method for functionalizing the chroman ring is Directed ortho-Metalation (DoM) . This technique utilizes the ability of certain functional groups, known as Directed Metalation Groups (DMGs), to direct a strong base (typically an organolithium reagent like n-butyllithium) to deprotonate an adjacent ortho position. This creates a potent aryllithium intermediate that can then react with a wide variety of electrophiles to introduce new functional groups with pinpoint accuracy.

In the this compound system, two potential DMGs are present:

The ether oxygen at C1 can direct lithiation to the C8 position.

The fluorine atom at C7 is also known to be a potent DMG, capable of directing lithiation to the C8 position.

The synergistic effect of both the ether oxygen and the fluorine atom strongly favors metalation at the C8 position, providing a reliable route to 8-substituted-7-fluorochroman derivatives. This method offers a powerful alternative to electrophilic substitution, often providing access to products that are difficult to obtain otherwise and with superior regiocontrol.

Spectroscopic and Structural Characterization of 7 Fluorochroman and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. nih.gov For derivatives of 7-Fluorochroman, NMR provides critical data on the chemical environment of each nucleus, influenced by the fluorine substituent and other groups on the chroman scaffold.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In this compound derivatives, the fluorine atom on the aromatic ring significantly influences the chemical shifts (δ) of nearby protons through its electronic effects.

For instance, in a series of 2-substituted this compound-4-ones, the aromatic protons present as complex multiplets due to both homo- and heteronuclear (H-F) coupling. americanelements.comamericanelements.com In 2-(tert-butyl)-7-fluorochroman-4-one, the proton at the C5 position, adjacent to the carbonyl group, appears as a multiplet around δ 7.89-7.85 ppm. americanelements.com The other two aromatic protons at C6 and C8 are observed further upfield as a multiplet between δ 6.73-6.66 ppm. americanelements.com The protons on the chiral center (C2) and the adjacent methylene (B1212753) group (C3) also provide characteristic signals that are crucial for structural confirmation. americanelements.comamericanelements.com

Specific chemical shifts for diastereomers of (S)-2-((S)-1,4-dioxan-2-yl)-7-fluorochroman-4-one have been reported, showcasing the sensitivity of ¹H NMR to stereochemical differences. In one isomer, the aromatic protons resonate at δ 7.88 (dd, J = 8.8, 6.6 Hz, 1H), 6.82 (td, J = 8.5, 2.4 Hz, 1H), and 6.77 (dd, J = 10.0, 2.4 Hz, 1H), providing a clear fingerprint of the substitution pattern and the influence of the fluorine atom. americanelements.com

¹H NMR Spectral Data for Selected this compound Derivatives

| Compound | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| 2-(tert-butyl)-7-fluorochroman-4-one | 7.89-7.85 (m, 1H), 6.73-6.66 (m, 2H) | 4.12-4.02 (m, 1H), 2.71-2.61 (m, 2H), 1.05 (s, 9H) | CDCl₃ | americanelements.com |

| (S)-2-((S)-1,4-dioxan-2-yl)-7-fluorochroman-4-one (Isomer 1) | 7.88 (dd, 1H), 6.82 (td, 1H), 6.77 (dd, 1H) | 4.50 (ddd, 1H), 4.01 (dd, 1H), 3.86 (ddd, 1H), 3.82 (dd, 1H), 3.70-3.76 (m, 2H), 3.61 (td, 1H), 3.53 (dd, 1H), 2.87 (dd, 1H), 2.78 (dd, 1H) | MeOD | americanelements.com |

| (R)-2-((R)-1,4-dioxan-2-yl)-7-fluorochroman-4-one (Isomer 2) | 7.87 (dd, 1H), 6.80 (td, 1H), 6.77 (dd, 1H) | 4.59 (dt, 1H), 3.82-3.86 (m, 2H), 3.77-3.81 (m, 2H), 3.74 (td, 1H), 3.70 (dd, 1H), 3.61 (td, 1H), 2.99 (dd, 1H), 2.62 (dd, 1H) | MeOD | americanelements.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The presence of the highly electronegative fluorine atom causes significant downfield shifts for the directly attached carbon (C7) and influences the chemical shifts of other carbons in the aromatic ring through carbon-fluorine (C-F) coupling constants.

In the ¹³C NMR spectrum of one diastereomer of (S)-2-((S)-1,4-dioxan-2-yl)-7-fluorochroman-4-one, the carbon bearing the fluorine (C7) shows a large coupling constant (d, J = 254.9 Hz), a characteristic feature of a direct C-F bond. americanelements.com The carbonyl carbon (C4) resonates around δ 192.17 ppm, and other aromatic carbons exhibit distinct signals with smaller C-F coupling constants, allowing for unambiguous assignment. americanelements.com For example, the signals at δ 164.19 (d, J = 13.9 Hz), 130.48 (d, J = 11.5 Hz), 110.82 (d, J = 23.0 Hz), and 105.57 (d, J = 24.8 Hz) correspond to the aromatic carbons coupled to the fluorine atom at different positions. americanelements.com

¹³C NMR Spectral Data for Selected this compound Derivatives

| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|---|

| (S)-2-((S)-1,4-dioxan-2-yl)-7-fluorochroman-4-one (Isomer 1) | 192.17 | 168.97 (d, J=254.9 Hz), 164.19 (d, J=13.9 Hz), 130.48 (d, J=11.5 Hz), 119.36 (d, J=2.5 Hz), 110.82 (d, J=23.0 Hz), 105.57 (d, J=24.8 Hz) | 79.04, 76.97, 69.02, 67.86, 67.58, 39.48 | MeOD | americanelements.com |

| (R)-2-((R)-1,4-dioxan-2-yl)-7-fluorochroman-4-one (Isomer 2) | 192.58 | 168.94 (d, J=254.4 Hz), 164.44 (d, J=13.5 Hz), 130.35 (d, J=11.5 Hz), 119.26 | 78.37, 77.34, 68.41, 68.36, 67.53, 39.35 | MeOD | americanelements.com |

Advanced NMR Techniques for the Assignment of Stereochemical Configurations

While 1D NMR is powerful, complex structures like substituted chromans often require advanced 2D NMR techniques to resolve signal overlap and establish stereochemistry. nih.govuni.lu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings through bonds. nih.govuni.lu For a this compound derivative, COSY would be essential to trace the connectivity from the proton at C2 to the methylene protons at C3, confirming the integrity of the dihydropyran ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. nih.gov This technique is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over 2-3 bonds). nih.govnih.gov It is crucial for piecing together the molecular fragments, for example, by showing correlations from the C2 proton to the aromatic carbons or the C4 carbonyl carbon. nih.gov

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These techniques detect through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. uni.lu For chiral this compound derivatives with substituents at C2 or C4, NOESY is the definitive method for determining the relative stereochemistry (cis/trans relationship) by observing which protons are on the same side of the ring system.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. Each spectrum serves as a unique "fingerprint" and confirms the presence of specific functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups within a molecule. For this compound and its derivatives, the FT-IR spectrum is characterized by several key absorption bands.

The presence of a strong absorption peak corresponding to the C-F stretching vibration is a definitive indicator of fluorination, typically appearing in the 1100-1250 cm⁻¹ region. In derivatives containing a carbonyl group, such as This compound-4-one (B47714), a strong, sharp absorption band is expected in the range of 1680-1700 cm⁻¹ for the C=O stretch. Other characteristic peaks would include those for aromatic C=C stretching (around 1450-1600 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and the C-O-C stretching of the pyran ring (around 1200-1260 cm⁻¹). Analysis of various fluorinated porous organic frameworks has confirmed the presence of C-F stretching vibrations near 1200 cm⁻¹.

Raman Spectroscopy in Probing Molecular Structures

Raman spectroscopy is a complementary technique to FT-IR that measures scattered light from a sample interacting with a laser. It is particularly effective for detecting vibrations of non-polar bonds and skeletal structures, which may be weak in an FT-IR spectrum.

For this compound, Raman spectroscopy would be highly effective in probing the vibrations of the carbon skeleton of the chroman ring system and the symmetric vibrations of the aromatic ring. The C-F bond also gives rise to a Raman active signal. While fluorescence from the sample can sometimes interfere with Raman measurements, modern techniques can effectively suppress this background noise. The non-destructive nature of Raman spectroscopy makes it a valuable tool for analyzing the structural integrity of these compounds.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the exact molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound and its derivatives, this method provides definitive confirmation of their elemental composition and offers insights into the stability of different parts of the molecule.

The molecular weight of a compound is a primary piece of information obtained from a mass spectrum, typically from the molecular ion peak (M•+). The molecular ion is formed when the analyte molecule loses a single electron during the ionization process. libretexts.org For instance, the keto derivative, this compound-4-one, has a molecular formula of C₉H₇FO₂ and a calculated molecular weight of 166.15 g/mol . fishersci.dkchemscene.com Similarly, the parent compound, this compound, has the formula C₉H₉FO and a molecular weight of 152.17 g/mol . bldpharm.com

Beyond just the molecular weight, the fragmentation pattern is invaluable for structural confirmation. When the energetically unstable molecular ion breaks apart into smaller, charged fragments, it creates a unique fingerprint. libretexts.orggbiosciences.com The fragmentation of chroman derivatives often involves characteristic cleavages. For ketones like this compound-4-one, a major fragmentation pathway is the cleavage of the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage). libretexts.org This can lead to the formation of stable acylium ions. libretexts.org The presence of the fluorine atom and the ether linkage in the chroman ring system will further influence the fragmentation, potentially through retro-Diels-Alder reactions in the dihydropyran ring or the loss of neutral fragments like CO or HF. msu.edu The analysis of these fragments helps to piece together the original structure, confirming the presence and position of the fluorine substituent and the chroman core.

Table 1: Molecular Weights of this compound and Related Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 179071-54-6 | C₉H₉FO | 152.17 bldpharm.com |

| This compound-4-one | 113209-68-0 | C₉H₇FO₂ | 166.15 fishersci.dkchemscene.com |

| 6-Bromo-7-fluorochroman-4-one | Not Available | C₉H₆BrFO₂ | 245.05 americanelements.com |

| This compound-4-amine hydrochloride | 191608-21-6 | C₉H₁₁ClFNO | 203.64 bldpharm.com |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure can be generated. For fluorinated chroman derivatives, this technique provides unambiguous proof of their stereochemistry, conformation, and the specific interactions that govern their packing in the solid state.

Determination of Absolute Configuration for Chiral this compound Stereoisomers

When a chroman derivative possesses a chiral center, such as at the C2 position, it can exist as a pair of enantiomers. X-ray crystallography is one of the few absolute methods for determining the specific (R) or (S) configuration of a chiral center. libretexts.orglibretexts.org This is achieved by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents around the stereocenter, once their 3D arrangement is known from the crystal structure. msu.edumasterorganicchemistry.com

The absolute configuration of several chiral fluorinated chroman derivatives has been successfully determined using this method. In a study of (-)-(S)-N-benzyl-2-[(R)-6-fluorochroman-2-yl], the configuration at the asymmetric carbon atom in the dihydropyran ring was confirmed as R. nih.gov Another example is the crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman, where the absolute configurations of the chiral centers were definitively established. researchgate.net This ability to unambiguously assign the absolute configuration is critical in fields like medicinal chemistry, where the biological activity of enantiomers can differ significantly. libretexts.org

Analysis of Crystal Packing and Intermolecular Interactions

The study of crystal packing reveals how individual molecules arrange themselves in a crystal lattice, which is governed by various intermolecular interactions. rsc.orgmdpi.com These interactions can include strong hydrogen bonds, weaker C-H···π interactions, and dipole-dipole forces. The introduction of a fluorine atom into the chroman structure can significantly influence these interactions. Fluorine's high electronegativity can alter the molecule's electrostatic potential and its ability to participate in hydrogen bonding or other non-covalent interactions. nih.gov

In the crystal structure of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone, molecules are linked into inversion dimers by pairs of weak C—H···π hydrogen bonds. iucr.org Similarly, analysis of another 6-fluorochroman (B116937) derivative showed that the components are linked by N—H⋯Br and O—H⋯Br hydrogen bonds, which form chains within the crystal. nih.gov The specific patterns of fluorine substitution on an aromatic ring can modulate intermolecular forces, influencing whether face-to-face aromatic stacking or other interactions dominate the crystal packing. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in the Investigation of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. wikipedia.org The resulting spectrum provides information about the electronic structure of the molecule, particularly the nature of its chromophores—the parts of the molecule that absorb light. rsc.org

For this compound and its derivatives, the aromatic benzene (B151609) ring fused to the dihydropyran ring constitutes the primary chromophore. The electronic transitions observed in the UV-Vis spectrum are typically π–π* and n–π* transitions. wikipedia.org The π–π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are generally high-intensity absorptions. The n–π* transitions, which involve promoting an electron from a non-bonding orbital (like those on the oxygen atom) to a π* antibonding orbital, are typically weaker. rsc.org

In derivatives such as this compound-4-one, the carbonyl group (C=O) extends the conjugated system, which tends to shift the absorption bands to longer wavelengths (a bathochromic shift). fishersci.dk The UV-Vis spectrum of a similar chromophore, 7-hydroxy-4-methylcoumarin, shows a maximum absorption wavelength corresponding to the cinnamoyl chromophore, which is part of its extended conjugated system. researchgate.net The fluorine substituent on the benzene ring of this compound can also cause subtle shifts in the absorption maxima due to its electronic influence on the aromatic system.

Computational Investigations of 7 Fluorochroman Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. These methods, rooted in quantum mechanics, can predict a wide range of molecular characteristics from first principles.

Applications of Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) has become a principal method for studying the electronic structure of molecules like 7-fluorochroman. nih.govacs.org DFT calculations are used to elucidate the mechanisms of chemical reactions, as demonstrated in studies on the formation of imidazole-fused 1,4-benzoxazepines, where DFT helped clarify the pathways of 7-exo-dig cyclizations. nih.govacs.orgacs.org This theoretical approach is also employed to understand the structural and electronic properties of fluorinated compounds. frontiersin.org By analyzing the electron density, DFT can provide insights into molecular stability and reactivity. researchgate.netoaepublish.com For instance, DFT studies have revealed that certain fluorinated chromane (B1220400) hybrids exhibit high electrophilicity, which contributes to their stability. researchgate.net Furthermore, DFT is instrumental in investigating structure-activity relationships by determining accurate molecular structures corresponding to the lowest energy states on the potential energy surface. cumhuriyet.edu.tr

Geometry Optimization and Vibrational Frequency Analysis of Fluorochromans

A crucial step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule. acs.org This process is often followed by a vibrational frequency analysis to confirm that the optimized structure corresponds to a true energy minimum. mdpi.commolssi.org The absence of imaginary frequencies in the calculated vibrational spectrum indicates a stable conformation. mdpi.com For fluorinated compounds, these calculations provide detailed information about bond lengths, bond angles, and dihedral angles. acs.org Vibrational frequency analysis also predicts the infrared (IR) spectrum of the molecule, which can be compared with experimental data for validation. q-chem.comgoogle.comfaccts.de

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters. nih.gov Theoretical calculations can provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies. tau.ac.ilmdpi.comschrodinger.com For instance, the calculation of NMR chemical shifts is sensitive to the electronic environment of the nuclei, offering a high-resolution probe of molecular structure. q-chem.com Similarly, the prediction of IR spectra involves calculating the harmonic vibrational frequencies of the molecule. tau.ac.il These theoretical spectra can be compared with experimental data to confirm the structure of synthesized compounds. thermofisher.com The agreement between theoretical and experimental spectroscopic data provides strong evidence for the proposed molecular structure. mdpi.comd-nb.info

Molecular Modeling and Docking Studies for Theoretical Ligand-Target Interactions

Molecular modeling techniques are essential for exploring how molecules like this compound derivatives might interact with biological targets. These in silico methods provide a window into the non-covalent interactions that govern molecular recognition.

In Silico Exploration of Binding Modes and Interaction Energies (excluding pharmacological outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. core.ac.uk This method is frequently used to understand the binding interactions between small molecules and proteins. mdpi.comukaazpublications.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.comrsc.org The binding affinity is often estimated using a scoring function, which provides a measure of the strength of the interaction. mdpi.com For this compound derivatives, docking studies can identify potential binding modes within a target's active site. researchgate.net The interaction energies, including components like van der Waals and electrostatic interactions, can be calculated to assess the stability of the predicted binding poses. nih.gov

Conformational Analysis and Energy Landscapes of this compound Derivatives

The biological activity of a molecule is often linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. youtube.com For flexible molecules like this compound derivatives, understanding the conformational preferences is crucial. Computational methods can be used to explore the conformational space and construct an energy landscape, which maps the energy of the molecule as a function of its geometry. biorxiv.orgnih.govchemrxiv.org This landscape reveals the low-energy, and therefore most probable, conformations. biorxiv.org For chromane derivatives, studies have investigated the relationship between the helicity of the dihydropyran ring and the molecule's stereochemistry. semanticscholar.org

Retrosynthetic Analysis and Route Prediction Utilizing Artificial Intelligence and Machine Learning Algorithms

Template-based approaches utilize a predefined library of reaction rules or "templates" extracted from large chemical reaction databases. mi-6.co.jp When presented with a target molecule, the algorithm searches for structural motifs that match these templates to propose disconnections. While effective for well-documented reactions, their predictive power is confined to the knowledge contained within the template library, limiting their ability to discover truly novel synthetic pathways. mi-6.co.jp

Template-free approaches represent a more advanced paradigm, leveraging deep learning models like Graph Neural Networks (GNNs) and Transformers. mi-6.co.jp These models treat molecules as graphs (atoms as nodes, bonds as edges) or sequences (like SMILES strings) and learn the underlying rules of chemical reactivity directly from data, without explicit reaction templates. engineering.org.cnmi-6.co.jp This allows them to predict chemically valid, and sometimes novel, transformations by identifying the most probable reaction centers and precursor structures. engineering.org.cn

Semi-template or hybrid models combine both approaches to balance the reliability of known reactions with the exploratory power of template-free methods. nih.gov

Several platforms, such as BIOVIA's Reaction Planner and Merck's SYNTHIA®, integrate these technologies to assist chemists. merckgroup.com3ds.com3ds.com These tools leverage machine learning and extensive reaction databases to generate and rank potential synthesis routes automatically. merckgroup.com3ds.com For a target like This compound , an AI algorithm would analyze the molecule's structure and propose several strategic disconnections. Key retrosynthetic steps the AI might identify, based on learned chemical patterns, include:

Ether Formation: A disconnection of the C-O bond of the dihydropyran ring, suggesting a cyclization reaction (e.g., an intramolecular Williamson ether synthesis or a Mitsunobu reaction) from a substituted phenol (B47542) precursor.

Cycloaddition/Annulation: Identifying a [4+2] annulation or a similar cyclization strategy to form the chroman core from simpler acyclic precursors.

Functional Group Interconversion (FGI): Proposing the synthesis of a related chromanone, which could then be reduced to the chroman, or the introduction of the fluorine atom at a late stage onto the aromatic ring of a pre-formed chroman scaffold.

The AI evaluates each potential disconnection based on the predicted feasibility and yield of the forward reaction, eventually assembling a complete, ranked list of synthetic routes from starting materials to the this compound target. beilstein-journals.org This computational approach significantly accelerates the design phase of a synthesis campaign, allowing researchers to focus experimental efforts on the most promising pathways. 3ds.com

| Model Type | Approach | Strengths | Limitations | Representative Technologies |

| Template-Based | Uses predefined reaction rules extracted from databases. | Provides interpretable and reliable routes for known reaction types. mi-6.co.jp | Limited to the scope of the template library; cannot predict novel reactions. mi-6.co.jp | Expert Systems, Early CASP tools. mi-6.co.jp |

| Template-Free | Learns reaction patterns directly from data using deep learning. | Capable of discovering novel and unconventional synthetic routes. mi-6.co.jp | Requires vast, high-quality datasets; can sometimes propose chemically invalid steps. engineering.org.cn | Graph Neural Networks (GNNs), Transformers (Seq2Seq). mi-6.co.jp |

| Hybrid/Semi-template | Combines rule-based logic with machine learning predictions. | Balances reliability with the potential for discovering new pathways. nih.gov | Complexity in integrating two different methodologies. | Advanced platforms like ChemAIRS®. chemical.ai |

Simulation of Reaction Mechanisms and Transition States in Chroman Synthesis

Computational chemistry provides indispensable tools for elucidating the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. e3s-conferences.orgchemrxiv.org For the synthesis of chroman systems, including this compound, methods like Density Functional Theory (DFT) are employed to model reaction pathways, calculate activation energies, and characterize the geometry of intermediates and transition states. mdpi.comfrontiersin.org

The simulation of a chemical reaction, such as the cyclization to form a chroman ring, involves several key computational steps:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, products, and transition states are optimized to find their lowest energy conformations. frontiersin.org

Transition State (TS) Search: Locating the precise geometry of the transition state—the highest energy point along the reaction coordinate—is crucial. e3s-conferences.org This is a critical step as the energy of the TS determines the activation energy and, therefore, the reaction rate. Algorithms are used to find this first-order saddle point on the potential energy surface. researchgate.net

Frequency Calculations: These calculations confirm that an optimized structure is either a stable minimum (no imaginary frequencies) or a true transition state (exactly one imaginary frequency). researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the corresponding reactant and product, confirming that the located TS correctly connects the intended species. researchgate.net

Computational studies on the synthesis of chroman and its derivatives have provided significant mechanistic insights. For example, DFT calculations have been used to investigate the nickel-catalyzed intramolecular reductive cyclization of alkynones to form chiral chromans. mdpi.com These studies revealed that the nucleophilic cycloaddition is the rate-determining and enantioselectivity-determining step, and they quantified the energy barriers for different pathways. mdpi.com Similarly, simulations of the retro-Diels-Alder reaction in chroman pyrolysis have helped to understand the decomposition pathways and the formation of key intermediates.

In the context of This compound synthesis, computational modeling would be particularly valuable for understanding the influence of the fluorine substituent. The strong electron-withdrawing nature of fluorine can significantly alter the electronic properties of the aromatic ring, affecting the regioselectivity and the energy barrier of the key bond-forming steps, such as the intramolecular cyclization. DFT calculations can precisely model these electronic effects, predicting how the fluorine atom at the C7 position influences the stability of intermediates and transition states compared to an unsubstituted chroman. Such simulations can guide the choice of reagents and reaction conditions to optimize the synthesis for higher yield and selectivity. beilstein-journals.org For instance, in an acid-catalyzed cyclization, simulations could predict the most likely site of protonation and the subsequent energy barrier for ring closure, providing a rationale for the observed experimental outcome. e3s-conferences.org

Table 2: Key Insights from Computational Studies on Chroman Synthesis

| Study Focus | Computational Method | Key Findings |

| Ni-catalyzed Reductive Cyclization | DFT (B3LYP) | Identified the nucleophilic cycloaddition as the rate-determining and enantioselectivity-determining step; calculated an activation free energy of 19.7 kcal/mol for the favored pathway. mdpi.com |

| Ni-mediated [3+2] Cycloaddition | DFT (M06) | Elucidated a multi-step mechanism involving oxidative cyclization, β-fluorine elimination, and intramolecular insertion for the synthesis of fluorinated cyclopentadienes. researchgate.net |

| TBAF-mediated THP Ring Cyclization | DFT | Showed that a boat-like transition state is energetically favored over a chair-like one, leading to the dominant formation of the 2,6-trans product. e3s-conferences.org |

| Chroman Pyrolysis | Ab initio Quantum Chemistry | Modeled the initial retro-Diels-Alder decomposition of chroman to o-quinone methide and ethene, calculating an activation energy of ~263 kJ mol-1. |

Exploration of Biological Activity Mechanisms Associated with 7 Fluorochroman Scaffolds

Investigation of Molecular Targets and Biochemical Pathways (in vitro focus)

The biological effects of 7-fluorochroman derivatives are initiated through their interaction with specific molecular targets, which can trigger a cascade of events within biochemical pathways. This section details the in vitro investigations into these primary interactions.

Enzyme Inhibition Studies (e.g., COX-1, COX-2, JAK3)

Enzyme inhibition is a common mechanism through which therapeutic agents exert their effects. While the broader chroman class has been investigated against various enzymes, specific data on this compound derivatives is limited.

Cyclooxygenase (COX-1 and COX-2): The cyclooxygenase enzymes are key mediators of inflammation and pain. patsnap.com COX-1 is a constitutive enzyme involved in homeostatic functions, while COX-2 is inducible and plays a major role in inflammation. uniprot.org Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-selective NSAIDs. patsnap.comnih.gov A variety of chemical scaffolds, including fluorescently-labeled conjugates and novel NSAID conjugates, have been developed and evaluated as selective COX-2 inhibitors. nih.govmdpi.com However, a review of the scientific literature did not yield specific studies detailing the inhibitory activity of this compound derivatives against COX-1 or COX-2 enzymes.

Janus Kinase 3 (JAK3): The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling for immune cells. openaccessjournals.com JAK3, in particular, is predominantly expressed in hematopoietic cells and is a key target for treating autoimmune diseases like rheumatoid arthritis. openaccessjournals.comiaea.org Inhibitors of JAK3 block downstream signaling pathways, thereby dampening the immune response. iaea.orgmolaid.com Patent literature indicates the exploration of chroman-containing compounds as potential JAK3 inhibitors. Specifically, 2-Benzimidazolyl-9-(chroman-4-yl)-purinone derivatives have been investigated as JAK3 inhibitors, with (S)-7-fluorochroman-4-amine listed as a related intermediate, suggesting its potential use in the synthesis of such inhibitors. molaid.comlookchem.com One potent and selective JAK3 inhibitor, JAK3-IN-7, has an IC50 of <0.01 μM. researchgate.net

Modulation of Protein-Ligand and Protein-Protein Interactions by Fluorochromans

Protein-ligand and protein-protein interactions (PPIs) are fundamental to nearly all biological processes, and their modulation represents a significant area of drug discovery. nih.govnih.govnumberanalytics.comfrontiersin.orgnih.gov Protein-ligand interactions involve the binding of a small molecule (ligand) to a protein, which can alter its function. bioinformaticsdaily.comnumberanalytics.commdpi.com PPIs, the physical contacts between two or more proteins, are crucial for cellular functions like signal transduction and the formation of cellular structures. numberanalytics.comfrontiersin.org The modulation of these interactions can be achieved by small molecules that either inhibit or stabilize the protein complex. nih.govnumberanalytics.com

Despite the importance of these interaction types, specific research detailing the ability of this compound scaffolds to modulate either protein-ligand or protein-protein interactions could not be identified in the reviewed literature. The development of assays, such as fluorescence polarization, is crucial for screening compounds that could potentially block these interactions. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule, including the position of specific atoms, influences its biological activity.

Elucidation of the Influence of Fluorine Substitution on Molecular Activity Profiles

The introduction of a fluorine atom into a molecule can have profound, though not always predictable, effects on its biological activity. nih.gov This can be due to changes in properties like metabolic stability, binding affinity, and lipophilicity. nih.gov

In a study of chromane (B1220400) analogues developed as transmission-blocking antimalarials, the replacement of a hydroxyl group with a fluorine atom resulted in a 7-fold decrease in biological activity. This suggests that while the hydroxyl group is important for activity, it may not be acting as a simple hydrogen-bond donor.

Conversely, This compound-4-one (B47714) is noted as a key intermediate in the synthesis of antifungal and insecticidal agents. rsc.org This implies that the 7-fluoro substitution is compatible with, or potentially beneficial for, these specific biological activities. In drug design, fluorine substitution is often employed to enhance metabolic stability and bioavailability. rsc.org However, in other contexts, such as with certain tricyclic analogues of acyclovir, fluorine substitution was found to reduce antiviral activity. consensus.app These varied outcomes underscore the complex and context-dependent role of fluorine in modulating the molecular activity profiles of bioactive compounds.

Impact of Chirality on Stereoselectivity and Biological Response

Chirality, or the "handedness" of a molecule, is a critical factor in molecular recognition and biological function. nih.gov Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with the two enantiomers (mirror-image isomers) of a chiral drug. nih.govnumberanalytics.com One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even cause adverse effects. mdpi.com

The significance of chirality is evident in the synthesis and biological evaluation of fluorochroman derivatives. For instance, this compound-4-one has been used as a starting material for the synthesis of chiral cyanohydrin derivatives intended for use as antimalarial agents. This highlights the importance of establishing specific stereocenters to achieve the desired biological outcome.

The synthesis of chiral chromanes is an active area of research, with methods like asymmetric hydrogenation and stereoselective fluorination being developed to control the three-dimensional structure of these molecules. nih.gov The influence of chirality is starkly illustrated by the β-blocker nebivolol, a drug containing a chromane core. Although it is administered as a racemic mixture, its dextro-isomer is over a thousand times more potent as a β-adrenoceptor blocker than its levo-isomer. This dramatic difference in activity between enantiomers emphasizes the profound impact of stereochemistry on the biological response of chromane-based compounds. mdpi.com This principle strongly suggests that the biological activities of any chiral this compound derivatives would also be highly dependent on their specific stereoconfiguration.

Systematic Modifications of the Chroman Ring System and Side Chains to Explore Functional Changes

The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning its framework is frequently found in compounds with a wide range of biological activities. acs.org The specific functional outcomes of chroman-based molecules are highly dependent on the substitution patterns around the ring system and the nature of any attached side chains. acs.org Systematic modification is a key strategy to explore and optimize the biological activity of these compounds.

Research into the structure-activity relationships (SAR) of chroman derivatives has revealed that even minor changes to the chroman-4-one ring system can significantly impact biological activity. acs.org Key positions for modification include the 2, 3, 6, 7, and 8 positions of the chroman ring. For instance, in a series of chroman-4-one derivatives developed as Sirtuin 2 (SIRT2) inhibitors, it was found that an alkyl chain with three to five carbons at the 2-position, along with large, electron-withdrawing groups at the 6- and 8-positions, were critical for high potency. acs.org

The introduction of halogen atoms, such as fluorine, is a common strategy in medicinal chemistry to modulate a compound's properties. The stereoselective incorporation of fluorine can lead to dramatic changes in physical and chemical characteristics, including metabolic stability and binding affinity, which can be rationally exploited. researchgate.net Specifically, placing a fluorine atom at the 7-position of the chroman ring, as in this compound, alters the electronic properties of the benzene (B151609) portion of the scaffold. This modification is often explored in conjunction with other substitutions to fine-tune activity. For example, the synthesis of compounds like 7-bromo-6-fluorochroman-4-one (B3028687) and 5-bromo-7-fluorochroman-4-one (B2892181) highlights the strategy of using multiple halogen substitutions to probe their combined effect on biological function.

Modifications are not limited to the chroman ring itself but also extend to side chains. In the development of 6-fluorochroman (B116937) derivatives as potential 5-HT1A receptor antagonists, structural modifications were systematically performed on the aliphatic portion of the chroman ring and on the tether linking the amine group to a terminal aromatic ring. acs.org Similarly, novel 6-fluoro-chroman-2-carboxamides were synthesized by reacting 6-fluoro-chroman-2-carboxylic acid with various amines, demonstrating how altering the side chain at the 2-position can lead to new derivatives with different biological profiles, such as antimicrobial activity. nih.govrsc.org These studies underscore the principle that systematic variation of both the core ring structure and its appendages is crucial for mapping the SAR and discovering compounds with enhanced or novel functions. nih.gov

| Compound Class | Positions Modified | Types of Modifications | Observed Functional Impact | Reference |

|---|---|---|---|---|

| Chroman-4-ones | 2, 6, 8 | Alkyl chains (C3-C5), electron-withdrawing groups (e.g., Br, Cl) | Potent and selective SIRT2 inhibition | acs.org |

| Halogenated Chroman-4-ones | 5, 6, 7 | Introduction of Br and F atoms | Serves as intermediates for pharmacologically active agents | |

| 6-Fluorochromans | Side chain at position 8 | Variations in tether length and terminal aromatic ring | Modulation of 5-HT1A receptor antagonist activity | acs.org |

| 6-Fluoro-chroman-2-carboxamides | Side chain at position 2 | Condensation with various amines | Creation of derivatives with antimicrobial properties | nih.govrsc.org |

Development of this compound-Based Chemical Probes for Biological Research Applications

Chemical probes are indispensable small molecules designed to selectively interact with a protein target, enabling the study of that target's function in complex biological systems. nih.govmdpi.com The development of probes from a scaffold like this compound involves designing and synthesizing derivatives that can be used for specific applications, such as fluorescently labeling targets, identifying biochemical binding partners, or sensing enzymatic activity.

Design and Synthesis of Fluorescently Labeled Probes

A key application of chemical probes is in cellular imaging, which requires the attachment of a fluorescent reporter group (fluorophore). The chroman scaffold and its relatives, like coumarins, are themselves fluorescent and have been widely used as core structures for fluorescent probes due to their high quantum yields and photostability. researchgate.netrsc.org

The design of a fluorescent probe based on the this compound scaffold would involve its functionalization with moieties that can modulate its fluorescent properties upon interaction with a target. Synthesis strategies often focus on modifying the core at positions that influence its spectral properties, such as the 3 and 7 positions in coumarins. rsc.org For example, a fluorescent compound, 7-hydroxy-4-methyl-2H-chromen-2-one (a coumarin), was synthesized via a Pechmann condensation, a common method for creating the benzopyrone skeleton. researchgate.net A similar strategy could theoretically be applied using a fluorinated precursor to generate a this compound-based fluorescent core.

Another design approach involves introducing a reactive group that can be triggered to produce a fluorescent signal. For instance, a novel probe was designed by incorporating an azide (B81097) group at the 6-position of a chroman dye, which could be used for detecting hydrogen sulfide. researchgate.net This demonstrates that positions on the benzene ring of the chroman scaffold can be functionalized to create reporter capabilities. Applying this principle, a this compound scaffold could be similarly modified to create a fluorescent probe for a specific biological analyte or target.

Application in Biochemical Target Identification and Validation

A primary use of chemical probes is to identify the specific proteins that a bioactive compound interacts with, a process known as target identification. nih.govnih.gov This is often achieved using photoaffinity labeling, where a probe is designed with a photoreactive group that, upon UV irradiation, forms a covalent bond with its binding partner, allowing for subsequent isolation and identification. uq.edu.audntb.gov.ua

The chroman-4-one scaffold has been successfully used in this context. A probe based on this structure was developed to identify the molecular target of a class of SIRT2 inhibitors. dntb.gov.ua The probe was used in photoaffinity labeling experiments that successfully identified SIRT2 as the direct binding partner. dntb.gov.ua This provides a strong proof-of-concept for the utility of the chroman scaffold in target identification.

A similar approach could be employed with a this compound derivative. A photoaffinity probe could be synthesized from a this compound analogue that shows interesting biological activity. This probe would retain the core structure for target binding and incorporate a photoreactive group (like a diazirine or benzophenone) and a tag (like biotin (B1667282) or an alkyne) for enrichment and detection. Using such a probe in cell lysates or living cells would allow for the covalent capture and subsequent identification of its protein targets via mass spectrometry, thus validating the molecular basis of its biological effects. mdpi.com

Creation of Enzyme-Responsive Sensors for Chemical Biology Investigations

Enzyme-responsive sensors are probes designed to produce a signal, often a change in fluorescence, in the presence of a specific enzyme activity. researchgate.net This is typically achieved by "caging" a fluorophore with a substrate recognized by the target enzyme. When the enzyme cleaves the substrate, the fluorophore is released or its electronic structure is altered, leading to a "turn-on" signal. tandfonline.com

While direct examples of this compound-based enzyme sensors are not prominent, the underlying principles have been demonstrated with related scaffolds. For instance, enzyme-responsive probes have been developed using coumarin (B35378) and other dyes where a substrate for an enzyme like penicillin G amidase or a nitroreductase is attached. researchgate.net The enzymatic reaction triggers a cascade that results in the formation of a highly fluorescent product. researchgate.net

Furthermore, advanced sensor design has moved towards creating scaffolds that can respond to multiple inputs. Rationally engineered DNA scaffolds can be decorated with molecular labels that are released by specific enzymes, allowing for dynamic and reversible sensing. francescoriccilab.com Protein scaffolds have also been used as carriers for sensor enzymes, enhancing their stability and performance. frontiersin.orgnih.gov

A this compound could be engineered into an enzyme-responsive sensor by attaching a specific enzyme substrate to a position that quenches or modifies its fluorescence. For example, a group cleaved by a caspase (an enzyme involved in apoptosis) or a phosphatase could be linked to the chroman. Enzymatic cleavage of this group would restore or enhance the fluorescence of the this compound core, providing a direct readout of enzyme activity within a biological sample.

Mechanism of Action Studies at the Cellular Level (in vitro)

Investigations within Cell-Free Biochemical Systems

Cell-free biochemical systems are powerful tools for studying the mechanism of action of small molecules at a molecular level, devoid of the complexity of a living cell. mdpi.com These systems, which typically consist of cell lysates or purified components, can reconstitute specific biological processes like transcription, translation, or the activity of a particular enzyme. mdpi.com They allow researchers to determine if a compound directly interacts with a target and to quantify the functional consequences of that interaction.

While specific studies detailing the use of this compound in cell-free systems are not widely documented, research on related chromane analogues provides insight into how such investigations are conducted. For example, analogues of the Integrated Stress Response Inhibitor (ISRIB) were designed incorporating a chromane scaffold to probe its interaction with its target, the eukaryotic initiation factor 2B (eIF2B). nottingham.ac.uk eIF2B is a crucial component of the protein synthesis machinery. google.com By synthesizing and testing a set of rigidified analogues containing the chromane structure, researchers could perform a comprehensive structure-activity relationship study to understand how different parts of the molecule contribute to its binding and activity. nottingham.ac.uk Such studies are foundational for confirming the mechanism of action in a controlled, biochemical environment.

These investigations in cell-free systems are critical for validating that a compound's observed cellular effect is due to the modulation of its intended target. For a molecule like this compound or its derivatives, a cell-free assay could be used to test its direct effect on a purified enzyme it is thought to inhibit or activate. For instance, if a this compound derivative was hypothesized to be an inhibitor of a specific kinase, it would be tested in a cell-free kinase assay containing the purified enzyme, its substrate, and ATP. A reduction in substrate phosphorylation in the presence of the compound would provide direct evidence of its inhibitory mechanism.

Modulation of Intracellular Pathways (e.g., apoptosis, cell cycle arrest, pyrimidine (B1678525) synthesis)

Scientific literature to date has not provided specific evidence detailing the direct modulation of intracellular pathways such as apoptosis, cell cycle arrest, or pyrimidine synthesis by the this compound scaffold itself. While research into related structures like fluorinated pyrimidines and various chromanone derivatives has shown significant activity in these areas, direct experimental data for this compound is not presently available in the reviewed scientific papers.

Research on analogous compounds suggests potential areas for future investigation. For instance, studies on fluoropyrimidines have demonstrated their ability to interfere with de novo pyrimidine synthesis, a critical pathway for cell growth and proliferation. mdpi.comcore.ac.uk This interference can lead to the depletion of nucleotide pools necessary for DNA and RNA synthesis.

Similarly, various derivatives of the broader chromanone class, to which this compound belongs, have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. mdpi.comnih.gov For example, certain chromanone analogs have been found to arrest the cell cycle at different phases and trigger programmed cell death through various signaling cascades. However, it is crucial to note that the presence and position of the fluorine atom on the chroman ring, as in this compound, can significantly alter the compound's biological activity. Therefore, direct extrapolation of these findings to this compound is not scientifically valid without specific experimental evidence.

Currently, there are no detailed research findings or data tables in the public domain that specifically link the this compound scaffold to the modulation of apoptosis, cell cycle arrest, or pyrimidine synthesis. Further research is required to elucidate the specific intracellular mechanisms of action for this compound and its derivatives.

Advancements in Chemical Biology and Medicinal Chemistry Leveraging 7 Fluorochroman

7-Fluorochroman as a Privileged Scaffold in Contemporary Drug Discovery Research

The this compound moiety has emerged as a significant "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that can bind to a range of different biological targets, making them valuable starting points for the development of new drugs. mdpi.comnih.gov The inclusion of a fluorine atom at the 7th position of the chroman ring can significantly alter the molecule's physicochemical properties, such as its acidity, basicity, and lipophilicity, which in turn can enhance its biological activity and pharmacokinetic profile. researchgate.net This strategic fluorination has made this compound derivatives a subject of considerable interest in the synthesis of novel compounds with potential therapeutic applications. nih.gov

Rational Design of Novel Lead Compounds and Scaffold Optimization

Rational drug design is a strategic approach that utilizes the knowledge of a biological target's structure and function to design and synthesize new drug candidates. mdpi.com In the context of this compound, researchers employ this strategy to create novel lead compounds by modifying the core scaffold to optimize its interaction with specific biological targets. For instance, the synthesis of various this compound derivatives has been pursued to explore their potential as antimicrobial or antidiabetic agents. nih.govresearchgate.net

One documented example involves the synthesis of 1,2,4-aryl triazoles and 4-thiazolidinones bearing a 6-fluorochroman (B116937) nucleus, which has shown promise for various biological activities. nih.gov Although this example refers to the 6-fluoro isomer, the principles of scaffold optimization are directly applicable to this compound. The process often involves creating a series of derivatives where different chemical groups are attached to the this compound core. These derivatives are then tested to determine how the structural changes affect their biological activity, a process known as establishing structure-activity relationships (SAR). researchgate.net This iterative process of design, synthesis, and testing allows for the optimization of the scaffold to achieve higher potency and selectivity for the intended target.

Exploration of Structure-Based Drug Design Principles Applied to Fluorochromans

Structure-based drug design (SBDD) is a powerful methodology in medicinal chemistry that relies on the three-dimensional structural information of the biological target, which is often a protein or enzyme. gardp.orgmdpi.com This approach allows for the design of molecules that can fit precisely into the target's binding site, leading to a desired biological response. gardp.orgamazon.com Computational tools like molecular docking are frequently used to predict how a potential drug molecule, such as a this compound derivative, will bind to its target. gardp.orgmdpi.com

Development and Screening of this compound-Derived Compound Libraries for Biological Applications

To efficiently explore the therapeutic potential of the this compound scaffold, researchers often create "compound libraries." These are large collections of structurally related compounds that can be rapidly tested for biological activity against a variety of targets. vipergen.comopenaccessjournals.com The development of these libraries can be achieved through techniques like combinatorial chemistry, which allows for the rapid synthesis of a large number of different molecules. openaccessjournals.com

These libraries of this compound derivatives can then be subjected to high-throughput screening (HTS), a process that uses automation to test thousands of compounds in a short period. medchemexpress.comapexbt.com HTS can be used to identify "hits"—compounds that show activity against a specific biological target. These hits can then be further optimized to develop new drug candidates. openaccessjournals.com For example, a library of this compound compounds could be screened against a panel of cancer cell lines to identify potential anti-cancer agents. researchgate.net The screening can also be target-based, where the library is tested against a specific enzyme or receptor known to be involved in a disease. vipergen.com

Below is an interactive table showcasing a hypothetical selection of this compound derivatives that could be included in a screening library, highlighting the diversity of potential modifications.

| Compound ID | R1 Group | R2 Group | R3 Group | Potential Biological Target |

| 7FC-001 | H | H | H | Initial Scaffold |

| 7FC-002 | CH3 | H | OH | Kinase Inhibitor |

| 7FC-003 | H | Phenyl | H | GPCR Ligand |

| 7FC-004 | Acetyl | H | NH2 | Enzyme Inhibitor |

| 7FC-005 | H | Pyridyl | H | Ion Channel Modulator |

Translational Research Initiatives: Bridging this compound Basic Science to Early Drug Discovery and Development (excluding clinical human trials)